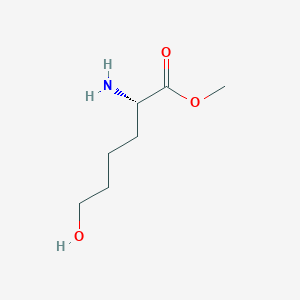
4-(4-Methoxyphenyl)-3-nitropyridine
Descripción general
Descripción
4-(4-Methoxyphenyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the 3-position and a 4-methoxyphenyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3-nitropyridine typically involves the nitration of 4-(4-Methoxyphenyl)pyridine. One common method includes the following steps:
Starting Material: 4-(4-Methoxyphenyl)pyridine.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring.
Reaction Conditions: The reaction is typically conducted at temperatures ranging from 0°C to 5°C to control the rate of nitration and minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while ensuring safety and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(4-Methoxyphenyl)-3-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-3-nitropyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials and as a precursor for functionalized polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-3-nitropyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitropyridine: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Uniqueness
4-(4-Methoxyphenyl)-3-nitropyridine is unique due to the combination of the nitro group and the methoxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-3-nitropyridine |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-4-2-9(3-5-10)11-6-7-13-8-12(11)14(15)16/h2-8H,1H3 |
Clave InChI |
RJFIBAKUXWMYHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-hydroxy-N,2-dimethylimidazo[1,2-alpha]pyridine-3-carboxamide](/img/structure/B8500110.png)
![1-{[(Benzyloxy)(formyl)amino]methyl}cyclopentane-1-carboxylic acid](/img/structure/B8500121.png)



